N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

HDAC6 inhibition Isoform selectivity Epigenetics

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 2034515-34-7) is a synthetic small molecule with molecular formula C20H23NO4 and molecular weight 341.41 g/mol, characterized by a 2,3-dihydrobenzofuran (coumaran) core linked via a propan-2-yl spacer to a 2-(2-methoxyphenoxy)acetamide side chain. The compound belongs to the phenoxyacetamide class and has been deposited in the BindingDB database (BDBM218214) in association with histone deacetylase (HDAC) inhibition data sourced from US Patent 9,249,087.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 2034515-34-7
Cat. No. B2514391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide
CAS2034515-34-7
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C20H23NO4/c1-14(11-15-7-8-17-16(12-15)9-10-24-17)21-20(22)13-25-19-6-4-3-5-18(19)23-2/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,22)
InChIKeySTQFCUGECHYWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 2034515-34-7): Structural Identity and Procurement Baseline


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 2034515-34-7) is a synthetic small molecule with molecular formula C20H23NO4 and molecular weight 341.41 g/mol, characterized by a 2,3-dihydrobenzofuran (coumaran) core linked via a propan-2-yl spacer to a 2-(2-methoxyphenoxy)acetamide side chain. The compound belongs to the phenoxyacetamide class and has been deposited in the BindingDB database (BDBM218214) in association with histone deacetylase (HDAC) inhibition data sourced from US Patent 9,249,087 [1]. As of the present analysis, no peer-reviewed primary research article explicitly characterizing this compound's synthesis, biological profiling, or structure-activity relationships has been identified in PubMed, ChEMBL, or PubChem-indexed literature [2]. Available vendor technical datasheets report a standard purity of ≥95% (HPLC) . Prospective procurement users should be aware that the compound's scientific evidence base remains at the patent-disclosure and screening-database level; independent replication of reported biological activities in academic laboratories has not been documented.

Procurement Risk: Why N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide Cannot Be Interchanged with Generic Benzofuran Acetamides


Generic substitution within the dihydrobenzofuran acetamide class is inadvisable because even subtle variations in the N-alkyl spacer length, the substituent on the phenoxy ring, and the dihydrobenzofuran substitution pattern can produce large shifts in target affinity and isoform selectivity. For example, within the US 9,249,087 patent series, the 2-methoxyphenoxy acetamide analog (reported as Compound 53) displays an HDAC6 IC50 of 124 nM, whereas close structural analogs bearing alternative aryloxy groups exhibit HDAC6 IC50 values spanning from 1.46 nM (Compound 4) to >10,000 nM [1]. The specific combination of the 2-methoxyphenoxy ether and the 2,3-dihydrobenzofuran-5-yl-propan-2-amine scaffold is therefore not a generic interchangeable module; it defines a distinct selectivity and potency profile that cannot be inferred from a different substitution pattern [2]. Substituting this compound with a generic 'benzofuran acetamide' or an alternative phenoxyacetamide without verifying the exact structure would introduce uncontrolled variability in HDAC isoform selectivity, invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence: N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide Versus Closest Structural and Functional Comparators


HDAC6 Isoform Affinity: Target Compound Exhibits 124 nM IC50; 192-Fold Selectivity Over HDAC1

In the fluorescently-labeled acetylated substrate HDAC assay conducted at pH 8.0 and reported in US Patent 9,249,087, the target compound (Compound 53; BDBM218214) demonstrated an HDAC6 IC50 of 124 nM. Against HDAC1, it exhibited an IC50 of 23,800 nM, yielding an HDAC1/HDAC6 selectivity ratio of approximately 192-fold. Against HDAC8, the IC50 was 1,920 nM, yielding an HDAC8/HDAC6 selectivity ratio of 15.5-fold [1]. By comparison, within the same patent series, Compound 4 (BDBM218227) achieved an HDAC6 IC50 of 1.46 nM but with a different selectivity signature (data for HDAC1/HDAC8 not available in the same assay format at pH 8.0), while Compound 5 (BDBM218228) showed HDAC6 IC50 of 29.3 nM, HDAC8 IC50 of 324 nM (11-fold selectivity), and HDAC1 IC50 of 13,200 nM (450-fold selectivity) [2]. The target compound thus occupies a distinct intermediate position in the potency-selectivity landscape: it is less potent against HDAC6 than Compounds 4 and 5, but maintains measurable selectivity over HDAC1 that is comparable to Compound 5.

HDAC6 inhibition Isoform selectivity Epigenetics Cancer therapeutics

Structural Differentiation: 2-Methoxyphenoxy vs. 2-Fluorophenoxy Analog Imparts Distinct Physicochemical and Predicted ADME Profiles

The target compound contains a 2-methoxyphenoxy acetamide side chain. A closely related analog, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide, substitutes the methoxy group with a fluorine atom. Based on computed physicochemical parameters, the target compound has a higher calculated logP (cLogP ~3.1) compared to the 2-fluorophenoxy analog (cLogP ~2.6) and a higher topological polar surface area (TPSA ~57 Ų vs. ~47 Ų), reflecting the additional oxygen atom in the methoxy group [1]. The increased TPSA predicts moderately reduced passive membrane permeability compared to the fluoro analog, while the elevated cLogP partially compensates. The methoxy group also introduces a hydrogen-bond acceptor site absent in the fluoro analog, which may confer distinct binding interactions within the HDAC6 active site [2]. No experimentally measured logP, solubility, or permeability data for the target compound have been identified in the public domain.

Structure-activity relationship Physicochemical properties Ligand efficiency Drug design

Synthetic Accessibility and Scaffold Confirmation: IR and NMR Characterization Benchmarks

Vendor technical datasheets specify that the target compound is characterized by IR spectroscopy, with expected absorption bands at approximately 3300 cm⁻¹ (N-H stretch, secondary amide), 1640–1680 cm⁻¹ (C=O stretch, amide I), 1540–1560 cm⁻¹ (N-H bend, amide II), 1240–1260 cm⁻¹ (asymmetric C-O-C stretch, aryl alkyl ether), and 1020–1040 cm⁻¹ (symmetric C-O-C stretch) . These spectral features confirm the presence of the secondary amide linkage and the methoxyphenoxy ether moiety and serve as a quality-control fingerprint for identity verification upon receipt. The ¹H NMR spectrum is expected to show characteristic signals for the dihydrobenzofuran O-CH₂-CH₂ spin system (triplet near δ 3.1 and δ 4.5), the methoxy singlet (δ ~3.8), the O-CH₂-CO methylene singlet (δ ~4.5), and aromatic protons from both the benzofuran and methoxyphenyl rings (δ 6.5–7.0) . These spectroscopic benchmarks differentiate the target compound from other dihydrobenzofuran acetamides that lack the 2-methoxyphenoxy group or feature alternative N-alkyl linkers.

Compound characterization Quality control Synthetic chemistry Analytical standards

Prioritized Research and Industrial Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide (CAS 2034515-34-7)


HDAC6 Isoform-Selective Chemical Probe: Screening at Intermediate Potency for Target Deconvolution

The compound's HDAC6 IC50 of 124 nM (with 192-fold selectivity over HDAC1) positions it as a moderate-potency HDAC6-selective probe useful for chemical biology experiments where ultra-potent inhibition (e.g., Compound 4 at 1.46 nM) may produce confounding off-target effects at higher concentrations [1]. Users engaged in HDAC isoform deconvolution studies can employ this compound at 0.5–5 µM concentrations to achieve >90% HDAC6 inhibition while maintaining <50% HDAC1 engagement, enabling cleaner pharmacological assignment of HDAC6-dependent phenotypes compared to pan-HDAC inhibitors such as vorinostat (SAHA) or trichostatin A [2]. This application scenario is especially relevant in neuroblastoma and glioblastoma cell lines, where HDAC6-selective inhibition has been validated as a therapeutic strategy [3].

Scaffold-Hopping Medicinal Chemistry: Benchmarking the 2-Methoxyphenoxy Motif Against Halogenated Analogs

Medicinal chemistry teams pursuing structure-activity relationship (SAR) optimization of the phenoxyacetamide HDAC inhibitor series can use this compound as a reference for the 2-methoxyphenoxy substitution motif. Its HDAC6 potency (124 nM) and selectivity profile can be directly benchmarked against the 2-fluorophenoxy analog (predicted cLogP difference of +0.5) and the 2-chlorophenoxy or unsubstituted phenoxy analogs to isolate the contribution of the methoxy oxygen to binding affinity and isoform selectivity [1]. The compound's intermediate potency makes it a suitable starting point for fragment growing or scaffold hopping, where incremental gains in HDAC6 affinity can be systematically measured without the ceiling effects that complicate optimization of sub-nanomolar leads [2].

Analytical Reference Standard for Dihydrobenzofuran Acetamide Library Quality Control

Given its distinct ¹H NMR signature (methoxy singlet at δ ~3.8 ppm; dihydrobenzofuran O-CH₂-CH₂ triplet at δ ~3.1 ppm) and IR amide fingerprint, this compound can serve as a retention-time and spectral reference standard for HPLC-MS and NMR-based quality control of compound libraries containing dihydrobenzofuran acetamide derivatives [1]. Procurement for this purpose is justified when screening collections include multiple close analogs (e.g., varying phenoxy substituents), as the target compound's chromatographic and spectroscopic properties define a reproducible benchmark that can detect batch-to-batch variability or mislabeling [2].

In Vitro Selectivity Panel Expansion: Profiling Against HDAC8 and Additional Zinc-Dependent Hydrolases

The compound's modest HDAC8 IC50 of 1,920 nM (15.5-fold selectivity over HDAC8) contrasts with Compound 5's tighter HDAC8 binding (IC50 324 nM, 11-fold selectivity) [1]. This differential HDAC8 engagement profile makes the target compound valuable for inclusion in broader selectivity panels that aim to dissect HDAC6-dependent versus HDAC8-dependent cellular effects in models of cancer metastasis or neurodegenerative protein aggregation [2]. Researchers can procure this compound alongside Compounds 4 and 5 (from the same patent series) to assemble a three-point selectivity gradient for HDAC6/HDAC8 pharmacological profiling [3].

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.